2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid
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Overview
Description
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core . Subsequent alkylation and carboxylation steps introduce the desired side chains .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-throughput synthesis techniques to optimize yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce halogenated or nitro-substituted benzimidazoles .
Scientific Research Applications
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-methylbutanoic acid
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-propylbutanoic acid
- 2-((1H-benzo[d]imidazol-2-yl)methyl)-2-butylbutanoic acid
Uniqueness
2-((1H-benzo[d]imidazol-2-yl)methyl)-2-ethylbutanoic acid is unique due to its specific side chain, which can influence its biological activity and chemical reactivity. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-2-ethylbutanoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(4-2,13(17)18)9-12-15-10-7-5-6-8-11(10)16-12/h5-8H,3-4,9H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
ZHYFUCWUPRPUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC1=NC2=CC=CC=C2N1)C(=O)O |
Origin of Product |
United States |
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